Product packaging for 1-Tert-butyl-4-chloropiperidine(Cat. No.:CAS No. 5570-81-0)

1-Tert-butyl-4-chloropiperidine

Cat. No.: B1246326
CAS No.: 5570-81-0
M. Wt: 175.7 g/mol
InChI Key: HWMXPYHJTVUJQK-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Piperidine (B6355638) Derivatives

1-Tert-butyl-4-chloropiperidine is a synthetically significant heterocyclic compound belonging to the extensive class of substituted piperidine derivatives. The piperidine ring is a six-membered heterocycle containing one nitrogen atom. nih.gov In this compound, the parent piperidine structure is modified with two key substituents: a tert-butyl group attached to the nitrogen atom (position 1) and a chlorine atom at position 4.

This compound serves primarily as a specialized building block or intermediate in multi-step organic syntheses. acs.org Its value lies in the specific combination of the sterically demanding tert-butyl group and the reactive chloro-substituent. The development of efficient synthetic routes to produce this compound, such as those involving the chlorination of N-tert-butyl-4-piperidone or the novel generation of the N-tert-butyl group from a dimethyliminium salt, underscores its utility in complex molecule synthesis. acs.orgacs.orgresearchgate.net The compound is often used as a precursor for other reactive intermediates, such as the corresponding Grignard reagent, which can then be used to construct more complex molecular architectures. acs.orgresearchgate.net

Substituted piperidines are broadly categorized based on the position and nature of their substituents, leading to a vast chemical space explored by synthetic chemists. nih.govajchem-a.com The synthesis of these derivatives can be achieved through various strategies, including the hydrogenation or reduction of corresponding pyridine (B92270) precursors, or through various cyclization reactions. nih.gov Within this context, this compound is a prime example of a derivative designed not for its own biological activity, but for its role as a versatile intermediate in the construction of target molecules. acs.orgresearchgate.net

Significance of Piperidine Scaffolds in Contemporary Chemical Research

The piperidine scaffold is one of the most important and ubiquitous heterocyclic systems in the field of medicinal chemistry and drug discovery. nih.govnih.gov This structural motif is a key component in a wide array of natural products, particularly alkaloids, and is present in more than twenty classes of pharmaceutical agents. nih.govnih.gov The prevalence of the piperidine ring in drug design can be attributed to several factors. Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional chair and twist-boat conformations, which can facilitate precise interactions with biological targets. thieme-connect.comresearchgate.net

The introduction of a piperidine scaffold into a molecule can modulate its physicochemical properties, such as lipophilicity and aqueous solubility, and improve its pharmacokinetic profile. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom can be protonated at physiological pH, allowing for the formation of salt bridges and hydrogen bonds with biological macromolecules.

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the biological activity, selectivity, and safety of a drug candidate. ajchem-a.comthieme-connect.com Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties. ajchem-a.comresearchgate.net Consequently, the development of new synthetic methods to create substituted piperidines remains an active and significant area of research in organic and medicinal chemistry. nih.govajchem-a.com

Structural Features and Inherent Reactivity Considerations of this compound

The chemical behavior of this compound is a direct consequence of its unique structural features: the piperidine ring, the sterically bulky N-tert-butyl group, and the C4-chloro substituent.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The large tert-butyl group on the nitrogen atom significantly influences the conformational equilibrium of the ring. Due to its size, the tert-butyl group has a strong preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. This preference effectively "locks" the conformation of the piperidine ring, which in turn influences the preferred orientation of the substituent at the C4 position.

The chlorine atom at the C4 position serves as a good leaving group in nucleophilic substitution reactions. This allows for the displacement of the chloride by a wide range of nucleophiles, providing a straightforward method to introduce new functional groups at this position. Furthermore, the presence of the chloro-substituent enables the preparation of the corresponding Grignard reagent, 1-tert-butyl-4-piperidinylmagnesium chloride. acs.orgresearchgate.net The formation of this organometallic reagent transforms the electrophilic C4 carbon into a nucleophilic one, opening up a different set of synthetic possibilities for carbon-carbon bond formation. acs.org

The N-tert-butyl group also imparts specific reactivity characteristics. Its steric bulk hinders reactions that might otherwise occur at the nitrogen atom, such as N-alkylation, and can influence the stereochemical outcome of reactions at other positions on the ring. acs.org This steric shielding also reduces the basicity of the nitrogen atom compared to less hindered secondary amines. acs.org Efficient synthesis of the compound often requires novel approaches to install the sterically demanding tert-butyl group, as direct alkylation of 4-chloropiperidine (B1584346) with tert-butyl halides is typically low-yielding. acs.org One successful method involves the addition of methylmagnesium chloride to an iminium salt intermediate. acs.orgnih.govconsensus.app

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5570-81-0
Molecular Formula C₉H₁₈ClN
Molecular Weight 175.70 g/mol
IUPAC Name 1-(tert-butyl)-4-chloropiperidine
Synonyms N-tert-Butyl-4-chloropiperidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN B1246326 1-Tert-butyl-4-chloropiperidine CAS No. 5570-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMXPYHJTVUJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465374
Record name 1-tert-butyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-81-0
Record name 1-tert-butyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization Strategies for 1 Tert Butyl 4 Chloropiperidine

Functional Group Interconversions at the Chloro Position

The C4-chloro group is the primary site for initial derivatization, offering a gateway to a multitude of other functional groups through nucleophilic substitution and organometallic transformations.

A fundamental transformation is the conversion of 1-tert-butyl-4-chloropiperidine into its corresponding Grignard reagent. This is achieved by reacting the chloroalkane with magnesium metal in an anhydrous ether solvent. mnstate.educhemguide.co.ukleah4sci.com The resulting organometallic species, 1-tert-butyl-4-piperidylmagnesium chloride, is a potent nucleophile that can react with a wide array of electrophiles. For instance, it can add to carbonyl compounds like aldehydes, ketones, and esters to form alcohols, or react with carbon dioxide to yield a carboxylic acid after acidic workup. chemguide.co.ukmasterorganicchemistry.com A notable application involves the chemoselective addition of this Grignard reagent to pyridine (B92270) oxide intermediates, a key step in the synthesis of p38 kinase inhibitors. researchgate.net

Beyond Grignard reagent formation, the chloro group can be displaced by various nucleophiles. While direct SN2 reactions with many nucleophiles can be challenging, specific conditions can facilitate these transformations. For example, the synthesis of various 4-substituted piperidines can be achieved through nucleophilic substitution reactions where the chloride is replaced by amines, alkoxides, or thiolates, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioalkoxy piperidine (B6355638) derivatives. The efficiency of these substitutions can be influenced by the choice of solvent, base, and temperature.

Diversification via Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and this compound is a suitable substrate for such transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for creating C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce diverse aromatic and unsaturated moieties at the C4 position. researchgate.netacademie-sciences.fr The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance.

Coupling PartnersCatalyst SystemBaseSolventProduct
Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water4-Aryl-1-tert-butylpiperidine
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane4-Vinyl-1-tert-butylpiperidine

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, allowing for the formation of C-N bonds between an aryl or vinyl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at the C4 position, leading to a library of 4-amino-piperidine derivatives. rsc.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

AmineCatalyst SystemBaseSolventProduct
Primary ArylaminePd₂(dba)₃/XPhosNaOtBuTolueneN-(4-(1-tert-butylpiperidinyl))aniline
Secondary AlkylaminePd(OAc)₂/BINAPCs₂CO₃Dioxane4-(Dialkylamino)-1-tert-butylpiperidine

Alkylation and Arylation of the Piperidine Nitrogen or Ring

Modification of the piperidine nitrogen or the ring itself provides another avenue for structural diversification.

The N-tert-butyl group, while often serving as a useful protecting group, can be removed to allow for further functionalization of the piperidine nitrogen. This N-dealkylation can be achieved under various conditions, including photoredox catalysis, which offers a mild and functional group-tolerant method. acs.orgnih.govsemanticscholar.org Once the secondary amine is obtained, it can be readily alkylated or arylated using standard procedures, such as reductive amination or nucleophilic aromatic substitution, to introduce a wide variety of substituents. sciencemadness.org

Alkylation of the piperidine ring at positions other than C4 is less common but can be achieved under specific circumstances. For instance, studies on polyhydroxylated-cyano-piperidine scaffolds have shown that alkylation can occur at the C5 position. researchgate.net Such transformations often require the presence of activating groups and carefully controlled reaction conditions.

Selective Oxidation and Reduction Transformations

Selective oxidation and reduction reactions can be employed to modify the oxidation state of the piperidine ring or its substituents.

The piperidine ring can be oxidized to the corresponding piperidone. For example, the oxidation of an N-benzyl-3-hydroxy-4-methylpiperidine to the corresponding N-benzyl-3-oxo-4-methylpiperidine has been achieved using Jones reagent under mild temperature conditions. researchgate.net Similar strategies could be applied to derivatives of this compound, potentially after conversion of the chloro group to a hydroxyl group.

Reduction of pyridinium (B92312) salts represents a versatile route to substituted piperidines. researchgate.net While this compound is already a saturated heterocycle, this methodology is relevant in syntheses where a substituted pyridine is a precursor to the desired piperidine structure.

Stereochemical Control in Derivatization

Many biologically active molecules exist as single enantiomers, making stereochemical control in the synthesis and derivatization of piperidines a critical consideration.

The derivatization of this compound can lead to the formation of new stereocenters. For example, the reduction of a 4-substituted piperidone, formed from a derivative of this compound, can generate cis and trans diastereomers. The stereochemical outcome of such reactions can often be controlled by the choice of reducing agent and reaction conditions.

Furthermore, stereoselective synthesis of substituted piperidines is an active area of research. nih.govnih.govajchem-a.com Methods such as asymmetric hydrogenation of pyridine precursors or diastereoselective cyclization reactions can provide access to enantiomerically pure piperidine derivatives. nih.gov The stereochemistry of the piperidine ring and its substituents can have a profound impact on the biological activity of the final compound, as seen in studies of monoamine transporter inhibitors where the cis and trans isomers exhibit different selectivities. nih.gov

Reaction TypeStereochemical Aspect
Reduction of 4-substituted piperidoneFormation of cis/trans diastereomers
Asymmetric hydrogenation of pyridinium saltEnantioselective synthesis of chiral piperidines
Diastereoselective cyclizationControl of relative stereochemistry of multiple centers

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-tert-butyl-4-chloropiperidine, offering granular detail about its molecular framework and conformational dynamics.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the intricate network of correlations within the molecule. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, a COSY spectrum would map the connectivity between the protons on the piperidine (B6355638) ring, for instance, showing cross-peaks between adjacent methylene (B1212753) protons and the proton at the C4 position. This technique is fundamental in tracing the proton network throughout the piperidine skeleton. huji.ac.il

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N, over a single bond. wikipedia.orgprinceton.edu This provides a direct link between a specific proton and the carbon atom it is bonded to, greatly simplifying the assignment of the ¹³C spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment detects longer-range correlations between protons and carbons over two to four bonds. wikipedia.orgprinceton.edu This is crucial for identifying quaternary carbons, such as the one in the tert-butyl group, and for piecing together different fragments of the molecule. For example, HMBC would show correlations between the tert-butyl protons and the nitrogen-adjacent carbons of the piperidine ring, confirming the N-substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY detects correlations between nuclei that are close in space, typically within 5 Å. princeton.edu This through-space correlation is invaluable for determining the stereochemistry and conformational preferences of the molecule. In this compound, NOESY could be used to establish the spatial relationship between the bulky tert-butyl group and the protons on the piperidine ring, providing evidence for the dominant chair conformation and the orientation of the substituents.

A summary of expected correlations for this compound in various 2D NMR experiments is presented below.

Technique Correlation Type Example Application for this compound
COSY ¹H—¹H (through-bond, 2-3 bonds)Shows coupling between H4 and adjacent H3/H5 protons; H2 and H3; H5 and H6.
HSQC ¹H—¹³C (through-bond, 1 bond)Correlates each proton signal with its directly attached carbon (e.g., C4-H4, C2-H2).
HMBC ¹H—¹³C (through-bond, 2-4 bonds)Shows correlation from tert-butyl protons to the quaternary carbon and C1 of the tert-butyl group, and to C2/C6 of the piperidine ring.
NOESY ¹H—¹H (through-space)Reveals spatial proximity between axial and equatorial protons on the ring and between the tert-butyl protons and ring protons.

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes. rsc.org For cyclic systems like this compound, DNMR is particularly useful for investigating ring inversion. The piperidine ring exists predominantly in a chair conformation. At room temperature, the inversion between the two possible chair forms is rapid on the NMR timescale, resulting in averaged signals.

However, at low temperatures, this inversion process can be slowed down. nih.gov This slowing allows for the observation of separate signals for the axial and equatorial protons, which would otherwise be averaged. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. sikhcom.netresearchgate.net Studies on similar N-substituted piperidines have shown that these barriers can be determined from the coalescence temperature of specific signals. rsc.orgrsc.org For this compound, the large tert-butyl group is expected to strongly favor an equatorial position, significantly influencing the conformational equilibrium and the dynamics of ring inversion.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. nih.gov This precision allows for the determination of the exact molecular formula from the measured mass. For this compound (C₉H₁₈ClN), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. researchgate.net The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the mass spectrum.

Property Value
Molecular Formula C₉H₁₈ClN
Monoisotopic Mass (for ³⁵Cl) 175.11278 u
Monoisotopic Mass (for ³⁷Cl) 177.10983 u

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺) would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. lifesciencesite.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the tert-butyl group, the chlorine atom, or cleavage of the piperidine ring.

Expected Fragmentation Pathways:

Loss of tert-butyl group: A prominent fragmentation pathway would be the cleavage of the N-C(CH₃)₃ bond, leading to the loss of a tert-butyl radical (57 u) and formation of a [M - 57]⁺ fragment ion.

Loss of Chlorine: The loss of a chlorine atom (35/37 u) is another expected fragmentation.

Ring Cleavage: Complex fragmentation patterns resulting from the opening and cleavage of the piperidine ring can also occur, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the tert-butyl group would appear in the region of 2850-3000 cm⁻¹.

C-H Bending: Bending vibrations for CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ range. The characteristic bending of the tert-butyl group would also be present.

C-N Stretching: The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. Its exact position can provide information about the axial or equatorial orientation of the chlorine atom.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. For this compound, the symmetric vibrations of the carbon skeleton and the C-Cl bond would be expected to produce notable signals in the Raman spectrum.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C-H Bend1350 - 1470IR, Raman
C-N Stretch1000 - 1250IR, Raman
C-Cl Stretch600 - 800IR, Raman

X-ray Crystallography for Solid-State Structure Determination

The provisional mechanism for the formation of such 4-chloropiperidine (B1584346) derivatives involves the opening of an epoxide ring mediated by a Lewis acid, followed by an intramolecular cyclization and nucleophilic attack by a chloride ion. rasayanjournal.co.in The stereochemistry of the final product is influenced by the reaction conditions and the nature of the substituents.

The crystal data for trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine provides a concrete example of the type of structural information obtained from X-ray diffraction.

Table 1: Crystallographic Data for trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine rasayanjournal.co.in

ParameterValue
Empirical FormulaC₂₀H₂₄ClNO₃S
Formula Weight393.92
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)18.456(4)
c (Å)10.567(2)
β (°)98.78(3)
Volume (ų)1948.1(7)
Z4
Density (calculated) (Mg/m³)1.343
Absorption Coefficient (mm⁻¹)0.298
F(000)832

This interactive table provides the unit cell parameters for a representative 4-chloropiperidine derivative.

In the structure of trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine, the piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The substituents at positions 2 and 4 are in a trans diaxial or diequatorial orientation, depending on the specific ring inversion conformer present in the crystal lattice. For this compound, the bulky tert-butyl group on the nitrogen atom would be expected to strongly favor an equatorial position to minimize steric strain. This, in turn, would influence the preferred orientation of the chlorine atom at the C4 position. A detailed X-ray crystallographic study of this compound would definitively establish these conformational preferences in the solid state.

Chiroptical Spectroscopy for Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These techniques are invaluable for determining the absolute configuration of chiral compounds, which is the actual three-dimensional arrangement of atoms in space for a specific enantiomer.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the nitrogen, the C4-chloro bond, and the C1 and C4 carbon atoms. Therefore, it does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for instance, by substitution at one of the carbon atoms of the piperidine ring (e.g., at C2, C3, C5, or C6), the resulting derivatives would be chiral and could be studied by ECD and ORD.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum displays positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as it passes through a chiral sample, also as a function of wavelength. An ORD curve shows the variation of specific rotation with wavelength. In the vicinity of a chromophore's absorption band, the ORD curve exhibits a characteristic anomalous dispersion, which is also referred to as a Cotton effect. The shape of the ORD curve (positive or negative Cotton effect) is directly related to the absolute configuration of the molecule.

For a hypothetical chiral derivative of this compound, the chromophores present would be the n → σ* transitions associated with the nitrogen and chlorine atoms, and any chromophoric groups that might be introduced as substituents. While these transitions are often weak in the accessible UV-Vis region, modern sensitive instrumentation and computational methods can allow for their analysis. The determination of the absolute configuration of such chiral piperidine derivatives is crucial in fields like drug development, where the biological activity of enantiomers can differ significantly.

Computational and Theoretical Studies of 1 Tert Butyl 4 Chloropiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 1-tert-butyl-4-chloropiperidine, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, one can determine the ground-state electron density and from it, derive key descriptors of reactivity.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent frequency calculations would confirm that this structure corresponds to a true energy minimum. From these calculations, a wealth of information could be extracted, as illustrated in the following hypothetical data table.

Calculated Property Hypothetical Value Significance
Total Energy -X HartreesA measure of the molecule's overall stability.
HOMO Energy -Y eVThe energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy +Z eVThe energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (Y+Z) eVAn indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
Dipole Moment D DebyesQuantifies the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules.
Mulliken Atomic Charges C: various, N: -a, Cl: -bProvides an estimation of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

This table is for illustrative purposes and the values are hypothetical.

The calculated HOMO and LUMO energies would be particularly important for predicting the reactivity of this compound. The spatial distribution of these frontier orbitals would highlight the regions of the molecule most likely to participate in chemical reactions.

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules.

For this compound, ab initio calculations could be used to refine the geometric and electronic properties obtained from DFT. A comparative study using different levels of theory could help to assess the reliability of the computational predictions. For instance, comparing the results from HF, MP2, and a chosen DFT functional would provide a deeper understanding of the role of electron correlation in determining the molecule's properties.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

The piperidine (B6355638) ring in this compound is not static; it can adopt various conformations, primarily chair and boat forms. The bulky tert-butyl group on the nitrogen atom and the chlorine atom at the 4-position will significantly influence the conformational preferences and the dynamics of the ring.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms based on a given force field, MD simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

A typical MD simulation would involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion for a specified period. Analysis of the resulting trajectory would provide information on:

Simulation Observable Information Gained
Root Mean Square Deviation (RMSD) Stability of the molecular conformation over time.
Dihedral Angle Distributions Preferred orientations of different parts of the molecule, revealing the dominant chair and boat conformers.
Radial Distribution Functions Information about the solvation shell and interactions with solvent molecules.
Potential Energy Surface Scan Energy profile of conformational changes, such as ring flipping.

This table is for illustrative purposes.

The results of such simulations would be crucial for understanding how the conformation of this compound might affect its reactivity in different environments.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. For example, one could study the nucleophilic substitution of the chlorine atom or elimination reactions.

By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. A key aspect of this is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate.

Calculated Parameter Significance
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur; a key determinant of the reaction rate.
Transition State Geometry The molecular structure at the peak of the energy barrier, providing a snapshot of the bond-breaking and bond-forming processes.
Imaginary Frequency A single negative frequency in the vibrational analysis of the transition state, confirming it is a true saddle point on the potential energy surface.

This table is for illustrative purposes.

These calculations would allow for a detailed understanding of the factors that control the reactivity of this compound and could help in designing more efficient synthetic routes.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this could include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) and coupling constants can aid in the interpretation of NMR spectra and the structural elucidation of the molecule.

A comparison of the computed and experimental spectra serves as a valuable check on the accuracy of the computational model.

Solvation Models and Their Influence on Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational solvation models can be used to study these effects for reactions involving this compound.

There are two main types of solvation models:

Explicit Solvation: Individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. This approach is computationally expensive.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is a more computationally efficient way to approximate the effect of the solvent.

By performing calculations in the gas phase and in different solvent models (e.g., water, methanol, chloroform), it is possible to quantify the influence of the solvent on the molecule's properties and reactivity. For instance, the stability of charged intermediates or transition states can be significantly affected by the polarity of the solvent, which in turn will alter the activation energy of the reaction.

Applications in Organic Synthesis and Broader Chemical Science Excluding Biological/clinical

Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

1-tert-butyl-4-chloropiperidine serves as a pivotal intermediate in the construction of a wide array of nitrogen-containing heterocyclic compounds. nih.govnih.gov The strategic placement of the chlorine atom on the sp³-hybridized C4 carbon provides a reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of diverse substituents, leading to complex molecular frameworks.

A primary application of this compound is in palladium-catalyzed cross-coupling reactions. In Buchwald-Hartwig amination , the C-Cl bond is used to form new carbon-nitrogen (C-N) bonds, coupling the piperidine (B6355638) ring with various amines, amides, or NH-containing heterocycles. wikipedia.org This method is a powerful tool for synthesizing substituted 4-aminopiperidine (B84694) derivatives, which are prevalent structural motifs. Similarly, the Suzuki cross-coupling reaction enables the formation of carbon-carbon (C-C) bonds by reacting the chloropiperidine with organoboronic acids. researchgate.netresearchgate.net This reaction is instrumental in attaching aryl or vinyl groups to the piperidine core, creating compounds such as 4-arylpiperidines.

Research has demonstrated its utility in the multi-kilogram synthesis of precursors for p38 kinase inhibitors, where it is converted into a Grignard reagent for addition to a pyridine (B92270) oxide intermediate. researchgate.net Furthermore, the closely related N-Boc protected analog, tert-butyl 4-chloropiperidine-1-carboxylate, is a key starting material for intermediates of β-lactamase inhibitors and has been used to synthesize novel triazolo piperidine carboxylates through click chemistry. google.comnih.gov

Building Block for Novel Molecular Scaffolds

The piperidine ring is a ubiquitous scaffold in chemical synthesis due to its conformational properties and synthetic accessibility. nih.gov this compound acts as an ideal building block for constructing more elaborate and functionally diverse molecular scaffolds. The tert-butyl group provides steric bulk, which can influence the reactivity and conformation of the molecule, while the chlorine atom serves as a versatile handle for chemical elaboration.

Chemists utilize this building block to create complex, multi-ring systems. For instance, its derivatives are employed in the synthesis of intricate structures like the naphthyridinone core, which involves a novel Heck lactamization reaction. researchgate.net Another example is its use in preparing precursors for 7-oxo-1,6-diazabicyclo[3.2.1]octanes, where the piperidine unit is a foundational element of the final bicyclic structure. google.com The ability to perform sequential reactions at the C4 position (via the chloro group) and subsequently at the nitrogen (following removal of the tert-butyl group) allows for a bidirectional synthetic strategy, enabling the construction of highly complex and precisely defined three-dimensional molecules.

Precursor in the Development of New Catalysts or Ligands

While often used as a substrate in catalyzed reactions, the this compound framework also serves as a precursor for the synthesis of new ligands. The steric and electronic properties of the piperidine ring can be finely tuned through substitution, making it an attractive component for ligands that coordinate with metal centers.

Studies have explored the use of various piperidine derivatives in the zinc(II)-mediated nucleophilic addition of amines to nitriles to form amidines. rsc.org In these reactions, the nature of the piperidine substituent directly affects the formation and structure of the resulting zinc-amidine complexes. rsc.org Amidines are themselves valuable ligands in coordination chemistry. By modifying the piperidine structure derived from the original chloropiperidine, chemists can systematically alter the coordination environment around a metal, potentially leading to the development of new catalysts with enhanced activity or selectivity for specific transformations.

Utility in Materials Science Research (e.g., polymer precursors, synthetic dyes)

The application of this compound and its analogs extends into materials science. The bifunctional nature of the molecule—a reactive chlorine and a secondary amine (after deprotection)—makes it a candidate for polymerization reactions. Specifically, chloropiperidines are explored for the development of new polymers with tailored properties for various industrial uses. chemimpex.com

The C-Cl bond allows the molecule to act as a monomer in step-growth polymerization, particularly through metal-catalyzed cross-coupling reactions like the Suzuki polycondensation. By incorporating the piperidine ring into a polymer backbone, researchers can influence the material's properties, such as solubility, thermal stability, and chain conformation. While its use as a polymer precursor is an area of active research, its application in the synthesis of synthetic dyes is not widely documented in current literature.

Contribution to Fundamental Studies of Reaction Mechanisms in Heterocyclic Chemistry

This compound is a valuable tool for studying fundamental reaction mechanisms in heterocyclic chemistry. The synthesis of the compound itself presents mechanistic challenges, such as the competition between the desired nucleophilic substitution and an elimination side reaction. The development of synthetic routes using additives like tetrabutylammonium (B224687) chloride to suppress this elimination provides insight into the factors governing these pathways. researchgate.netacs.org

The compound is an excellent substrate for studying nucleophilic substitution at a saturated, sp³-hybridized carbon within a heterocyclic ring. libretexts.org The rate of these reactions is governed by factors such as the strength of the carbon-chlorine bond and the stability of potential intermediates, providing a model system distinct from substitution at sp²-hybridized carbons in aromatic systems like pyridine. stackexchange.comyoutube.com

Furthermore, its use in palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling allows for detailed mechanistic investigations of these complex catalytic cycles. wikipedia.orgresearchgate.net Studies on related chloropiperidine systems have also shed light on the formation of highly reactive intermediates, such as aziridinium (B1262131) ions, which play a crucial role in the DNA alkylating activity of nitrogen mustards containing this scaffold. nih.gov

Interactive Table 2: Examples of Heterocyclic Systems Synthesized from this compound and its Analogs

Synthesized Compound ClassSynthetic MethodReference
Precursors for p38 Kinase InhibitorsGrignard Reaction researchgate.net
Precursors for β-Lactamase InhibitorsNucleophilic Substitution google.com
Substituted 4-ArylpiperidinesSuzuki Coupling researchgate.net
Substituted 4-AminopiperidinesBuchwald-Hartwig Amination wikipedia.org
1,2,3-Triazolo Piperidine CarboxylatesClick Chemistry nih.gov
Naphthyridinone CoresHeck Lactamization researchgate.net

Analytical Method Development and Validation Non Biological Matrices

Development of Separation Techniques for Isolation and Purity Assessment

The isolation and determination of purity for 1-tert-butyl-4-chloropiperidine and related compounds rely on advanced chromatographic techniques. These methods are essential for separating the target compound from starting materials, by-products, and degradation products.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The method's effectiveness is contingent on optimizing several parameters to achieve desired separation and resolution.

For the analysis of related piperidine (B6355638) compounds, a non-polar dimethylpolysiloxane column is often employed. nih.gov A typical temperature program might start at an initial temperature of 50°C, hold for a period, and then ramp up to a final temperature to ensure the elution of all components. nih.govhzdr.de The injector and detector temperatures are also critical parameters, typically set at 260°C and 270°C, respectively. nih.gov Nitrogen or helium can be used as the carrier gas, with a flame ionization detector (FID) being a common choice for quantification due to its wide linear range and sensitivity to organic compounds. nih.govunodc.org

A split injection mode is often utilized to handle concentrated samples and prevent column overload. unodc.org The precision of GC methods is generally high, with relative standard deviations (RSD) often below 0.5% for repeated injections. unodc.org

Table 1: Illustrative GC Parameters for Piperidine Derivative Analysis

Parameter Condition
Column 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm film thickness unodc.org
Carrier Gas Hydrogen at 1 ml/minute unodc.org
Injector Temperature 280°C unodc.org
Detector Flame Ionization Detector (FID) unodc.org
Temperature Program Initial 80°C (1 min hold), ramp to 200°C at 25°C/min (3 min hold) unodc.org
Injection Mode Split (50:1) unodc.org

| Injection Volume | 1 µL unodc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, including this compound and its derivatives. bldpharm.com Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific properties of the analyte and the impurities to be separated.

In reversed-phase HPLC, a non-polar stationary phase, such as a C18 column, is commonly used with a polar mobile phase. nih.gov A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. nih.govsielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate compounds with a wide range of polarities.

For instance, a study on piperidine derivatives utilized a Gemini C18 column with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B), at a flow rate of 1.0 mL/min. nih.gov The purity of compounds is often determined by measuring the peak area percentage at a specific UV wavelength, such as 210, 254, or 280 nm. nih.gov

Table 2: Example HPLC Conditions for Analysis of a Piperidine Derivative

Parameter Condition
Instrument Agilent Technologies 1260/1290 Infinity II nih.gov
Column Gemini C18 (5 µm, 250 × 4.6 mm) nih.gov
Mobile Phase A: 0.1% TFA in water, B: Acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov

| Detection | UV-VIS at 210, 254, 280 nm nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and HPLC for the analysis and purification of various compounds. researchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of a polar organic solvent like methanol, ethanol, or isopropanol. chromatographyonline.comfagg.be This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower back pressures compared to HPLC. researchgate.netchromatographyonline.com

SFC is particularly well-suited for the separation of chiral compounds and can be used for both analytical and preparative scale purifications. researchgate.net The technique has been successfully applied to the analysis of complex mixtures of alkaloids, demonstrating high separation efficiency. nih.gov The operating conditions in SFC are generally mild, which helps to prevent the thermal decomposition of sensitive compounds. nih.gov The use of various stationary phases, including those common in HPLC, allows for a wide range of applications. chromatographyonline.com While specific applications for this compound are not extensively documented in the provided results, the principles of SFC make it a highly suitable method for its analysis.

Spectroscopic Detection and Quantification Methods

While chromatographic techniques provide separation, spectroscopic methods are essential for the detection and quantification of the separated components.

For HPLC, UV-Vis detectors are most commonly used. nih.gov The choice of wavelength is crucial for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. For piperidine derivatives, detection is often carried out at multiple wavelengths, such as 210, 254, and 280 nm, to ensure the detection of all relevant species. nih.gov

Mass spectrometry (MS) coupled with either GC or HPLC (GC-MS or LC-MS) provides highly specific detection and structural information. nih.gov In GC-MS, electron ionization (EI) is a common ionization technique. unodc.org For LC-MS, electrospray ionization (ESI) is frequently used, which can detect the protonated molecule [M+H]+. nih.gov This high specificity is invaluable for identifying unknown impurities and confirming the identity of the main component.

While not a primary quantification technique for purity assessment, NMR spectroscopy can be used for structural elucidation and to confirm the identity of synthesized compounds. nih.gov

Validation Parameters for Analytical Procedures

To ensure that an analytical method is suitable for its intended purpose, it must be validated. europa.eu The validation process involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For quantitative methods, a minimum of five concentrations is typically recommended to establish linearity. europa.eu A high correlation coefficient (R²) value, ideally ≥ 0.999, indicates good linearity. nih.govhzdr.de

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It can be assessed by analyzing a sample with a known concentration (a standard) or by spiking a sample with a known amount of the analyte. europa.eu

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov For example, in a GC-FID method for a related compound, the LOD was found to be in the range of 0.04–0.56 mg/kg and the LOQ in the range of 0.15–1.96 mg/kg. nih.gov

Table 3: Summary of Analytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Linearity Proportionality of response to concentration. europa.eu Correlation coefficient (R²) ≥ 0.999 nih.govhzdr.de
Accuracy Closeness of results to the true value. europa.eu Comparison to a reference standard or recovery of a spiked amount.
Precision Agreement among repeated measurements. nih.gov Relative Standard Deviation (RSD) should be within acceptable limits.
LOD Lowest detectable concentration. europa.eu Signal-to-Noise Ratio ≈ 3:1 nih.gov

| LOQ | Lowest quantifiable concentration. europa.eu | Signal-to-Noise Ratio ≈ 10:1 nih.gov |

Future Research Directions and Unexplored Avenues for 1 Tert Butyl 4 Chloropiperidine

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-tert-butyl-4-chloropiperidine is a cornerstone of future research. While established routes exist, they often present challenges for large-scale production. mit.edunih.gov

Future investigations should focus on further optimizing these routes and exploring entirely new sustainable pathways. This could involve the use of greener solvents, alternative catalysts, and processes that minimize waste generation. The development of one-pot syntheses that combine multiple steps into a single, efficient operation would be a significant advancement. nih.gov

Table 1: Comparison of Synthetic Routes for this compound

RouteKey ReagentsAdvantagesDisadvantages
Chlorination with AdditiveThionyl chloride, Tetrabutylammonium (B224687) chlorideSuppresses elimination byproductsMay still produce impurities
Iminium Salt ReactionDimethyliminium salt, Methylmagnesium chlorideHigh overall yield (71%), Novel approachRequires preparation of the iminium salt

Discovery of Unprecedented Reactivity Patterns

Beyond its role as a simple building block, this compound possesses reactivity that is yet to be fully explored. A key area of future research lies in uncovering and harnessing novel reaction pathways.

A significant known reaction is the formation of the 1-tert-butyl-4-piperidinyl Grignard reagent. chemrxiv.orgnih.govresearchgate.net This organometallic intermediate has been shown to undergo chemoselective addition to pyridine (B92270) oxide intermediates, a reaction that has proven crucial in the synthesis of a p38 kinase inhibitor. researchgate.net The steric hindrance provided by the tert-butyl group plays a critical role in directing the reactivity of the piperidine (B6355638) ring.

Future work should aim to investigate other, less conventional transformations. For instance, exploring its participation in cross-coupling reactions under various catalytic systems could unveil new carbon-carbon and carbon-heteroatom bond-forming strategies. The potential for unusual ring-opening or rearrangement reactions under specific conditions also warrants investigation. The surprising discovery of tert-butyl-4-anilinopiperidine-1-carboxylate, a related structure, in seizures of falsified tablets highlights that the chemistry of this scaffold can lead to unexpected products in diverse settings. researchgate.net

Development of Advanced Functionalization Strategies with High Selectivity

The ability to selectively introduce functional groups at various positions on the piperidine ring is crucial for creating diverse molecular libraries for drug discovery and other applications. mdpi.com Future research should focus on developing highly selective functionalization strategies for this compound and its derivatives.

Recent advancements in catalyst-controlled C-H functionalization offer a powerful tool for achieving site-selectivity. nih.gov By choosing the appropriate catalyst and protecting groups, it is possible to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. dntb.gov.ua While not yet specifically demonstrated on this compound, these methodologies provide a clear roadmap for future exploration. The development of catalyst systems that can overcome the steric hindrance of the tert-butyl group to achieve selective functionalization at the adjacent C2 and C3 positions would be a significant breakthrough.

Furthermore, exploring the nucleophilic substitution reactions at the C4 position with a wider range of nucleophiles under various conditions could lead to the synthesis of novel analogs with diverse properties. durham.ac.uk

Table 2: Potential Functionalization Strategies for the Piperidine Ring

PositionStrategyPotential Outcome
C2Catalyst-controlled C-H functionalizationIntroduction of new substituents adjacent to the nitrogen
C3Catalyst-controlled C-H functionalizationAccess to a different regioisomer for structure-activity relationship studies
C4Nucleophilic substitution of the chloro groupIntroduction of a wide variety of functional groups

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. nih.govsyrris.jp A key future direction for this compound is the development of its synthesis and subsequent derivatization using these modern technologies.

While specific flow chemistry protocols for this compound are not yet widely reported, the synthesis of other heterocyclic compounds, including piperazines and dihydropyridines, has been successfully demonstrated in flow. rsc.orgnih.govnih.gov These examples provide a strong foundation for designing a continuous process for producing this compound. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the sustainability and efficiency of the synthesis. nih.gov

Automated synthesis platforms, which can perform multiple reaction steps sequentially, are becoming increasingly powerful tools in chemical research. chemrxiv.orgnih.govresearchgate.netfu-berlin.de Integrating the synthesis of this compound into such a platform would enable the rapid generation of diverse libraries of its analogs for high-throughput screening. chemrxiv.org

Predictive Design of this compound Analogs via Advanced Computational Techniques

The use of computational chemistry and machine learning is revolutionizing the field of chemical synthesis and drug discovery. mit.edudntb.gov.uanih.govresearchgate.netoptimlpse.co.uk Applying these advanced techniques to this compound can accelerate the discovery of new analogs with desired properties.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, understand reaction mechanisms, and rationalize observed selectivities. researchgate.net For example, DFT studies could help in designing catalysts that favor specific functionalization pathways or in predicting the most likely sites for unprecedented reactions.

Machine learning algorithms, trained on large datasets of chemical reactions, can be used for retrosynthetic analysis, predicting viable synthetic routes to complex target molecules containing the this compound scaffold. mit.edunih.govresearchgate.netoptimlpse.co.uk These tools can also predict the outcome of reactions, helping chemists to prioritize experiments and avoid unproductive synthetic efforts. By combining computational design with automated synthesis, it will be possible to rapidly design, synthesize, and test novel this compound analogs in a closed-loop discovery cycle.

Q & A

Q. What are common synthetic routes for 1-Tert-butyl-4-chloropiperidine, and how are reaction progressions monitored?

The synthesis of this compound derivatives typically involves multi-step reactions, such as coupling tert-butyl-protected piperidine precursors with chlorinated intermediates. For example, tert-butyl 4-aminopiperidine-1-carboxylate may react with 6-chloropyrazine-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane . Reaction progress is monitored via thin-layer chromatography (TLC) to track conversion rates and intermediate formation .

Q. How is the purity and structural integrity of this compound validated experimentally?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, ensuring ≥95% purity . Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity. For instance, 1^1H and 13^13C NMR identify characteristic peaks for the tert-butyl group (~1.4 ppm for 1^1H) and chlorinated moieties, while MS validates molecular weight .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound’s ester and piperidine groups make it susceptible to hydrolysis under acidic/basic conditions. Stability studies recommend storage at −20°C in inert atmospheres. Accelerated degradation tests (e.g., exposure to humidity or elevated temperatures) coupled with HPLC analysis help establish shelf-life parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Yield optimization involves:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
  • Catalyst selection : DMAP enhances reaction efficiency in esterification .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility .
    Statistical tools like Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, time) to identify optimal conditions .

Q. How are receptor-binding affinities of this compound analogs quantified in pharmacological studies?

Radiolabeled ligand binding assays (e.g., using 3^3H or 125^{125}I isotopes) measure competitive displacement of reference ligands in receptor models. For example, dopamine or serotonin receptor subtypes are screened using membrane homogenates and scintillation counting . Enzyme kinetics (e.g., IC50_{50} values) further quantify inhibitory potency .

Q. How should researchers resolve contradictory spectroscopic or chromatographic data during characterization?

Discrepancies between NMR, MS, or HPLC data require:

  • Repeat analyses : Confirm reproducibility under identical conditions.
  • Advanced techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, while High-Resolution Mass Spectrometry (HRMS) verifies molecular formulas .
  • Byproduct identification : LC-MS/MS detects trace impurities from incomplete reactions or degradation .

Q. What strategies are employed to compare the bioactivity of this compound with structural analogs?

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the chlorophenyl or tert-butyl groups to assess pharmacophore contributions .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target receptors .
  • In vitro assays : Parallel testing in cell-based models (e.g., cAMP inhibition for GPCR targets) quantifies potency differences .

Data Contradiction and Conflict Analysis

Q. How can researchers address inconsistencies in reported synthetic yields or reaction pathways?

  • Literature meta-analysis : Compare protocols for reagent purity, solvent grades, and equipment calibration .
  • Mechanistic studies : Probe reaction intermediates via in situ IR spectroscopy or quenching experiments to validate proposed pathways .
  • Peer validation : Reproduce high-impact studies using open-source protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.